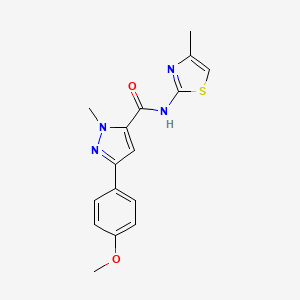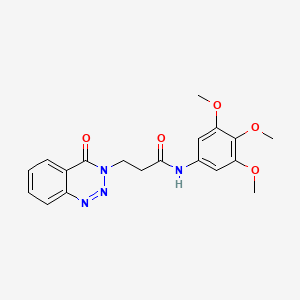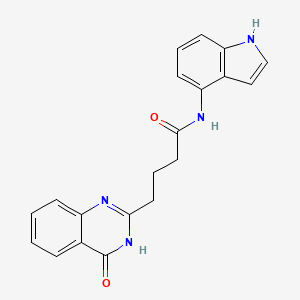
4-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline moiety and an indole group connected via a butanamide linker. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the quinazoline ring can be introduced via selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Coupling with Indole Derivative: The indole moiety can be introduced through a coupling reaction between the quinazoline derivative and an indole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker through amidation reactions, where the carboxylic acid group of the quinazoline derivative reacts with the amine group of the indole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline or indole rings are replaced with other groups.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Coupling Reactions: Coupling reagents like EDCI, DCC, or palladium catalysts can be utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield halogenated or alkylated derivatives.
科学研究应用
4-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)butanamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles.
Biology: The compound is used as a tool to study biological pathways and molecular targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism of action of 4-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, leading to altered metabolic pathways.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.
相似化合物的比较
4-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)butanamide can be compared with other similar compounds, such as:
4-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-3-yl)butanamide: Similar structure but with a different position of the indole group.
4-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-5-yl)butanamide: Similar structure but with a different position of the indole group.
4-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-6-yl)butanamide: Similar structure but with a different position of the indole group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C20H18N4O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-(1H-indol-4-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-16-8-3-7-15-13(16)11-12-21-15)10-4-9-18-22-17-6-2-1-5-14(17)20(26)24-18/h1-3,5-8,11-12,21H,4,9-10H2,(H,23,25)(H,22,24,26) |
InChI 键 |
MDTXPSSUOJISTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=CC=CC4=C3C=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid](/img/structure/B11007249.png)
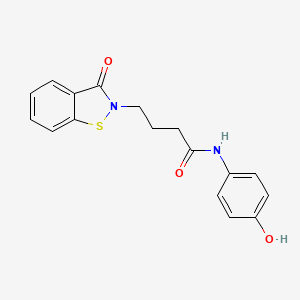
![2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11007255.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11007257.png)
![N-(2,4-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11007262.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11007263.png)
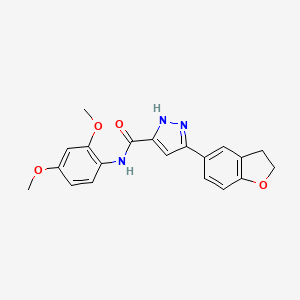
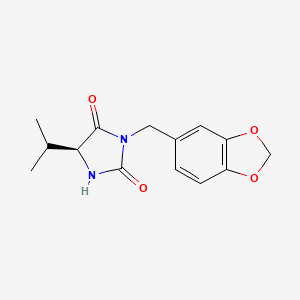
![3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B11007282.png)
![[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11007295.png)
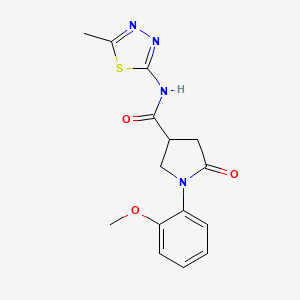
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanyl-L-alanine](/img/structure/B11007305.png)
